Scientific Field: Optical Switching and Display Devices
Summary of the Application: The photogeneration of stable radicals is important in the field of optical switching, displays, and other devices.
Methods of Application or Experimental Procedures: The experiment involved the use of crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand.
Results or Outcomes: The study found a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials.
Scientific Field: Organic Chemistry
Summary of the Application: The Diels-Alder cycloaddition reaction between 9-bromomethyl anthracene and Citraconic anhydride dienophile has been investigated theoretically in toluene solution.
Results or Outcomes: The obtained DFT-results such as prediction of the major product of the reaction are in agreement with the experimental results, confirming the validity of the DFT-proposed mechanism.
Scientific Field: Biological Systems
Summary of the Application: Anthracene skeletal compounds, such as 9-(Bromomethyl)anthracene, are useful for probing DNA cleavage.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed.
9-(Bromomethyl)anthracene is an organic compound characterized by the presence of a bromomethyl group attached to the anthracene structure. Its molecular formula is C₁₅H₁₁Br, and it has a molecular weight of approximately 271.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of fluorescent materials and sensors.
The synthesis of 9-(bromomethyl)anthracene typically involves the bromination of anthracene derivatives. One common method includes the conversion of anthracene to 9-formylanthracene followed by bromomethylation using paraformaldehyde and hydrobromic acid . The general steps are:
9-(Bromomethyl)anthracene has several applications in various fields:
Interaction studies involving 9-(bromomethyl)anthracene focus on its ability to interact with metal ions and other organic compounds. These studies often assess its potential as a chemosensor due to its fluorescence properties when interacting with specific ions such as copper(II) . The interactions can lead to changes in fluorescence intensity, making it useful for detecting metal ion concentrations in various environments.
Several compounds share structural similarities with 9-(bromomethyl)anthracene, including:
Compound | Key Features | Unique Aspects |
---|---|---|
9-(Bromomethyl)anthracene | Bromomethyl group; reactive | Engages in Diels-Alder reactions |
Anthracene | Base structure; no substituents | Fundamental aromatic compound |
9-Chloromethylanthracene | Chlorine substituent | Less reactive than brominated analogs |
9-Methylanthracene | Methyl substituent | Alters electronic properties |
9-Bromoanthracene | Bromine substituent | Simpler reactivity compared to bromomethyl |
The uniqueness of 9-(bromomethyl)anthracene lies in its reactivity due to the bromomethyl group, which enhances its utility in synthetic applications compared to other similar compounds.
Irritant;Environmental Hazard